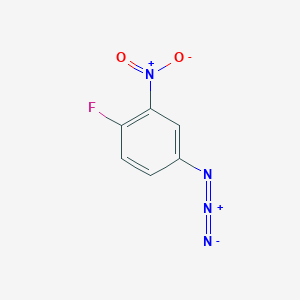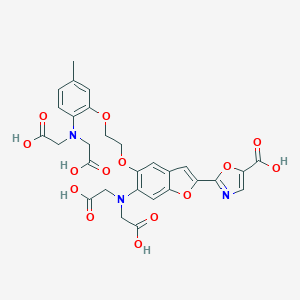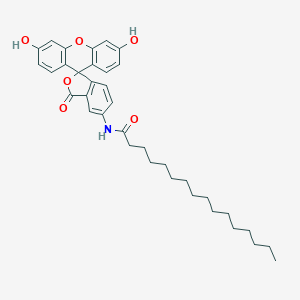
1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as TFMTEN and has a unique chemical structure that allows it to interact with biological systems in a specific way. In
作用机制
The mechanism of action of TFMTEN is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of cellular signaling pathways. TFMTEN has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain. TFMTEN has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to changes in cellular signaling pathways and can result in the inhibition of tumor growth.
生化和生理效应
TFMTEN has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation and pain. TFMTEN has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it could be a potential treatment for cancer. Additionally, TFMTEN has been found to modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior.
实验室实验的优点和局限性
TFMTEN has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a unique chemical structure that allows it to interact with biological systems in a specific way. However, there are also limitations to the use of TFMTEN in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on TFMTEN. One area of interest is the development of new drugs based on TFMTEN's anti-inflammatory and anti-tumor properties. Another area of interest is the elucidation of TFMTEN's mechanism of action, which could lead to the development of more targeted therapies. Additionally, the use of TFMTEN in combination with other drugs or therapies is an area of potential research, as it may enhance the effectiveness of existing treatments. Finally, the use of TFMTEN as a tool for studying cellular signaling pathways and gene expression is an area of potential research, as it may provide insights into the underlying mechanisms of disease.
In conclusion, 1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene is a synthetic compound that has potential applications in scientific research. Its unique chemical structure and anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications.
合成方法
The synthesis of TFMTEN involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene, which is reacted with formic acid to form the formamide intermediate. This intermediate is then reacted with m-chloroperbenzoic acid to form the epoxide ring, resulting in the formation of TFMTEN.
科学研究应用
TFMTEN has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. TFMTEN has also been shown to inhibit the activity of certain enzymes, which could lead to the development of new treatments for a range of diseases.
属性
CAS 编号 |
134254-13-0 |
|---|---|
产品名称 |
1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene |
分子式 |
C12H10F3NO2 |
分子量 |
257.21 g/mol |
IUPAC 名称 |
N-[(1S,8S,9R)-4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)6-1-2-7-8(3-6)10-4-9(16-5-17)11(7)18-10/h1-3,5,9-11H,4H2,(H,16,17)/t9-,10+,11+/m1/s1 |
InChI 键 |
GOFQAGIWPPBUPI-UHFFFAOYSA-N |
手性 SMILES |
C1[C@H]([C@@H]2C3=C([C@H]1O2)C=C(C=C3)C(F)(F)F)NC=O |
SMILES |
C1C(C2C3=C(C1O2)C=C(C=C3)C(F)(F)F)NC=O |
规范 SMILES |
C1C(C2C3=C(C1O2)C=C(C=C3)C(F)(F)F)NC=O |
同义词 |
1,4-epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene 1-EFTTN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





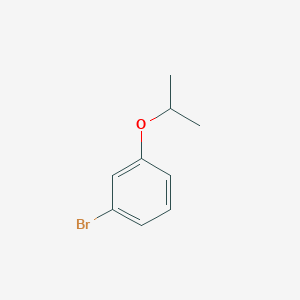
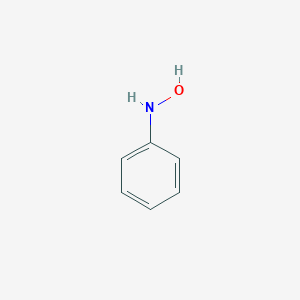
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
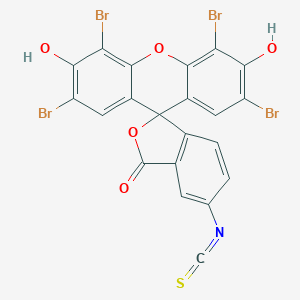

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)
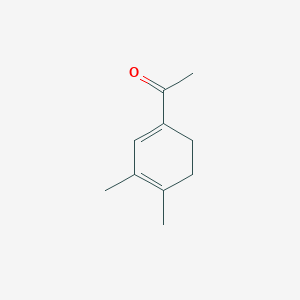
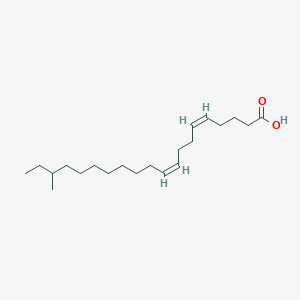
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)
